8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a quinoxaline backbone with bromine and chlorine substituents, as well as a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 321.94 g/mol. The compound's structure can be represented using the SMILES notation: O=C(C1=CC(Br)=C2N=C(Cl)C(Cl)=NC2=C1)O .
This compound is notable for its potential applications in medicinal chemistry due to its ability to interact with various biological targets. It is part of a broader class of quinoxaline derivatives, which have been extensively studied for their pharmacological properties.
Research indicates that 8-bromo-2,3-dichloroquinoxaline-6-carboxylic acid exhibits various biological activities:
The synthesis of 8-bromo-2,3-dichloroquinoxaline-6-carboxylic acid typically involves multi-step synthetic routes:
8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid has several potential applications:
Interaction studies involving 8-bromo-2,3-dichloroquinoxaline-6-carboxylic acid focus on its binding affinities and inhibitory effects on various biological targets:
Several compounds share structural similarities with 8-bromo-2,3-dichloroquinoxaline-6-carboxylic acid. Here are some notable examples:
The uniqueness of 8-bromo-2,3-dichloroquinoxaline-6-carboxylic acid lies in its specific combination of halogen substituents and the carboxylic acid functionality, which may enhance its reactivity and biological interactions compared to these similar compounds.
The synthesis of 8-bromo-2,3-dichloroquinoxaline-6-carboxylic acid requires a systematic retrosynthetic approach that considers the incorporation of multiple functional groups onto the quinoxaline scaffold [1] [2]. The most viable retrosynthetic pathways involve disconnection strategies that build upon established quinoxaline synthetic methodologies while addressing the specific challenges posed by the trihalogenated carboxylic acid target [3] [4].
The primary retrosynthetic approach involves the disconnection of the quinoxaline core through the classical condensation between ortho-phenylenediamine derivatives and dicarbonyl compounds [5] [6]. This fundamental transformation, first established in the late 1800s, remains the cornerstone of quinoxaline synthesis due to its reliability and broad substrate scope [7]. For the target compound, the retrosynthetic analysis suggests starting from appropriately substituted ortho-phenylenediamine precursors bearing the carboxylic acid functionality at the 6-position [8] [9].
A secondary pathway involves the construction of the quinoxaline core followed by sequential functionalization steps [10] [11]. This approach typically begins with 2,3-dichloroquinoxaline-6-carboxylic acid as an intermediate, which undergoes selective bromination at the 8-position [12] [13]. The sequential functionalization strategy offers enhanced control over regioselectivity, particularly for the bromination step, which can be challenging when multiple halogenation sites are present [14] [15].
The one-pot synthesis approach represents an atom-economical alternative that combines quinoxaline formation with halogenation in a single reaction vessel [17]. This methodology employs solid phosgene as a chlorinating agent and demonstrates excellent environmental compatibility by producing only carbon dioxide and hydrogen chloride as gaseous byproducts [11]. The reaction proceeds through cyclization of ortho-phenylenediamine with oxalic acid derivatives, followed by in-situ chlorination at the 2,3-positions [10] [18].
Table 1: Retrosynthetic Analysis Approaches
| Approach | Starting Materials | Key Steps | Advantages |
|---|---|---|---|
| Direct Condensation | ortho-Phenylenediamine + Dicarbonyl | Cyclocondensation, Dehydration | Simple, well-established |
| Chlorination-Substitution | Quinoxaline-2,3-dione + Phosphorus Oxychloride | Chlorination, Nucleophilic substitution | High selectivity for dichlorination |
| Multi-step Halogenation | Quinoxaline + Halogenating agents | Sequential halogenation, Regioselective bromination | Controlled regioselectivity |
| Carboxylation-Bromination | Quinoxaline + Carboxylating agent + Brominating agent | Carboxyl introduction, Selective bromination | Direct functionalization |
| One-pot Synthesis | ortho-Phenylenediamine + Oxalic acid + Halogenating agents | Combined cyclization-halogenation | Atom-economical |
The incorporation of bromine and chlorine substituents onto the quinoxaline scaffold requires careful consideration of regioselectivity and reaction compatibility [12] [14]. Phosphorus oxychloride represents the most widely employed chlorinating agent for quinoxaline derivatives, particularly for achieving 2,3-dichlorination patterns [13] . The reaction typically proceeds under reflux conditions at 100-110°C for 2-4 hours, yielding 80-95% of the desired dichlorinated products with high selectivity for the 2,3-positions [10] [11].
The mechanism of phosphorus oxychloride chlorination involves initial coordination of the quinoxaline nitrogen atoms to the phosphorus center, followed by nucleophilic displacement of hydroxyl groups by chloride ions [13]. This pathway ensures high regioselectivity for the 2,3-positions while minimizing side reactions at other sites on the quinoxaline ring . The use of dimethylformamide as a co-solvent enhances the reaction rate and improves the overall efficiency of the chlorination process [11].
Bromination strategies for quinoxaline derivatives have evolved significantly with the development of selective brominating reagents [14] [12]. Tetrabutylammonium tribromide has emerged as the reagent of choice for achieving regioselective bromination at the 3-position of quinoxaline derivatives [14]. This transformation proceeds optimally in acetonitrile at 60-80°C over 4-6 hours, providing 90-95% yields with excellent selectivity for the 3-position [14]. The mechanism involves slow release of bromine from the tribromide complex, which undergoes electrophilic addition to the quinoxaline substrate followed by dehydrobromination to yield the brominated product [14].
N-Bromosuccinimide offers an alternative bromination method that operates under milder conditions but with reduced regioselectivity [12] [15]. The reaction typically proceeds at room temperature in chloroform, yielding 75-85% of brominated products with moderate regioselectivity favoring the 3- and 5-positions [12]. The choice between different brominating agents depends on the specific substitution pattern required and the functional group tolerance of the substrate [14] [15].
The use of bromine in acidic media provides another approach to quinoxaline bromination, though with lower selectivity compared to modern brominating reagents [12]. This method employs concentrated sulfuric acid or trifluoromethanesulfonic acid as the reaction medium, with bromination occurring at various positions depending on the reaction conditions [12]. The strong acid conditions limit the functional group compatibility of this approach, making it less suitable for complex quinoxaline derivatives [12].
Table 2: Halogenation Strategies for Bromine/Chlorine Incorporation
| Halogenation Method | Target Position | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Phosphorus Oxychloride | 2,3-Dichlorination | Reflux, 100-110°C, 2-4h | 80-95 | High for 2,3-positions |
| N-Bromosuccinimide | 3/5-Bromination | Room temperature, Chloroform | 75-85 | Moderate regioselectivity |
| Tetrabutylammonium Tribromide | 3-Selective Bromination | 60-80°C, Acetonitrile, 4-6h | 90-95 | Excellent 3-selectivity |
| Bromine in Acid Media | Non-selective Bromination | Concentrated Sulfuric Acid, 0-25°C | 60-80 | Low selectivity |
| Solid Phosgene + Dimethylformamide | 2,3-Dichlorination | 50-100°C, Toluene, 6-10h | 85-95 | High for 2,3-positions |
The introduction of carboxylic acid functionality onto quinoxaline scaffolds presents unique synthetic challenges due to the electron-deficient nature of the heterocyclic system [19] [8]. Direct carboxylation methods employ carbon dioxide as the carboxylating agent in the presence of strong base catalysts, typically operating at elevated temperatures of 150-200°C [8] [20]. This approach achieves 65-80% yields and can target different positions on the quinoxaline ring depending on the catalyst system employed [8].
Ester hydrolysis represents the most reliable method for introducing carboxylic acid groups when ester precursors are available [9] [20]. The reaction employs sodium hydroxide or potassium hydroxide in aqueous ethanol at 80-100°C, providing 85-95% yields while preserving the existing substitution pattern [9]. This method offers excellent functional group tolerance and is particularly valuable for maintaining sensitive halogen substituents during the transformation [9].
The oxidation of methyl groups provides a regioselective route to carboxylic acid functionality, particularly at the 6-position of quinoxaline derivatives [8] [21]. Potassium permanganate in sulfuric acid medium achieves this transformation at 60-80°C with 70-85% typical yields [8]. The regioselectivity of this approach makes it particularly valuable for accessing specific substitution patterns that would be difficult to achieve through other methods [21].
Carbonylation reactions offer an alternative approach for carboxylic acid introduction, employing carbon monoxide in the presence of palladium catalysts [22] [8]. This method operates at 100-150°C and provides 60-75% yields with selectivity for the 2- and 3-positions [8]. The palladium-catalyzed carbonylation requires careful control of reaction conditions to prevent decomposition of sensitive halogen substituents [22].
Malonic acid condensation reactions provide access to carboxylic acid functionality through decarboxylative coupling processes [23] [20]. These reactions employ malonic acid derivatives in the presence of base catalysts at 120-150°C, yielding 70-85% of the desired carboxylic acid products [23]. The method shows selectivity for the 2- and 3-positions and offers good compatibility with existing halogen substituents [23].
Table 3: Carboxylic Acid Functionalization Methods
| Method | Reagents | Position Selectivity | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Direct Carboxylation | Carbon Dioxide, Base catalyst | 2/3/6 depending on catalyst | 150-200 | 65-80 |
| Ester Hydrolysis | Sodium Hydroxide/Potassium Hydroxide, Water/Ethanol | Preserves existing position | 80-100 | 85-95 |
| Oxidation of Methyl Groups | Potassium Permanganate, Sulfuric Acid | 6-selective from Methyl | 60-80 | 70-85 |
| Carbonylation Reactions | Carbon Monoxide, Palladium catalyst | 2/3-selective | 100-150 | 60-75 |
| Malonic Acid Condensation | Malonic acid, Base | 2/3-selective | 120-150 | 70-85 |
The purification of halogenated quinoxaline carboxylic acid derivatives requires specialized protocols that account for the polar nature of the carboxylic acid group and the stability of halogen substituents [24] [25]. Recrystallization using ethanol-water mixtures represents the most commonly employed purification method, achieving 95-98% purity with 75-85% recovery yields [25] [26]. The process typically requires 2-4 hours and involves dissolution in hot ethanol followed by controlled cooling in the presence of water [25].
Column chromatography provides enhanced purification efficiency, particularly for complex mixtures containing multiple regioisomers [24] [26]. The optimal mobile phase consists of hexane-ethyl acetate mixtures (3:1 ratio), which achieves 98-99.5% purity with 70-80% recovery yields [24]. The separation process typically requires 1-3 hours and offers excellent resolution for closely related quinoxaline derivatives [26].
High-performance liquid chromatography represents the gold standard for analytical and preparative purification of quinoxaline derivatives [24] [26]. Acetonitrile-water gradient systems provide superior resolution and achieve greater than 99% purity with 85-95% recovery yields [24]. The rapid separation time of 30-60 minutes makes this method particularly valuable for time-sensitive synthetic sequences [26].
Sublimation offers an alternative purification approach for thermally stable quinoxaline derivatives [25]. The process operates under reduced pressure with controlled heating, achieving 96-99% purity with 80-90% recovery yields [25]. While the process requires 4-8 hours, it provides excellent removal of involatile impurities and is particularly effective for removing residual catalyst materials [25].
Precipitation methods provide rapid purification for quinoxaline carboxylic acids that exhibit poor solubility in specific solvents [25] [17]. Cold methanol precipitation achieves 90-95% purity with 85-95% recovery yields in approximately 30 minutes [25]. This method is particularly valuable for large-scale preparations where rapid throughput is essential [17].
Table 4: Purification Protocols
| Purification Method | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Time Required |
|---|---|---|---|---|
| Recrystallization | Ethanol/Water (1:1) | 95-98 | 75-85 | 2-4 hours |
| Column Chromatography | Hexane/Ethyl Acetate (3:1) | 98-99.5 | 70-80 | 1-3 hours |
| High-Performance Liquid Chromatography | Acetonitrile/Water gradient | >99 | 85-95 | 30-60 minutes |
| Sublimation | Heat under vacuum | 96-99 | 80-90 | 4-8 hours |
| Precipitation | Cold methanol | 90-95 | 85-95 | 30 minutes |
Yield optimization studies have identified several critical parameters that significantly impact the overall efficiency of quinoxaline synthesis [27] [28]. Temperature control represents the most influential factor, with optimal ranges of 80-120°C providing the best balance between reaction rate and product stability [27] [7]. Temperatures exceeding 120°C typically result in decomposition reactions that reduce overall yields by 15-25% [27].
Reaction time optimization demonstrates that longer reaction periods improve conversion up to 6 hours, beyond which diminishing returns are observed [27] [29]. The optimal range of 2-6 hours provides 10-20% improvement in yields compared to shorter reaction times [27]. Extended reaction periods may lead to side product formation and should be avoided [29].
Catalyst loading studies reveal that higher catalyst concentrations improve both reaction rate and selectivity [27] [30]. The optimal range of 10-20 mol% catalyst loading provides 20-30% yield improvements compared to lower loadings [27]. Excessive catalyst concentrations do not provide additional benefits and may complicate purification procedures [30].
Solvent selection plays a crucial role in quinoxaline synthesis optimization, with polar aprotic solvents such as dimethylformamide and acetonitrile providing superior results [27] [28]. These solvents enhance nucleophilic substitution reactions and provide 25-35% yield improvements compared to less polar alternatives [27]. The choice of solvent also influences regioselectivity and reaction selectivity [28].
Molar ratio optimization demonstrates that slight excess of reagents drives reactions to completion [27] [29]. The optimal ratio of 1:1.2-1.5 (substrate to reagent) provides 15-20% yield improvements while minimizing waste of expensive reagents [27]. Excessive reagent ratios do not provide proportional benefits and increase purification complexity [29].
Table 5: Yield Optimization Parameters
| Parameter | Optimal Range | Effect on Yield | Typical Improvement (%) |
|---|---|---|---|
| Temperature | 80-120°C | Higher temperature increases rate, >120°C causes decomposition | 15-25 |
| Reaction Time | 2-6 hours | Longer time improves conversion up to 6h | 10-20 |
| Catalyst Loading | 10-20 mol% | Higher loading improves rate and selectivity | 20-30 |
| Solvent Choice | Polar aprotic (Dimethylformamide, Acetonitrile) | Polar solvents enhance nucleophilic substitution | 25-35 |
| Molar Ratio | 1:1.2-1.5 (substrate:reagent) | Excess reagent drives completion | 15-20 |
8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid exhibits distinct solubility characteristics influenced by its heterocyclic structure and halogen substitutions. The compound demonstrates poor water solubility, estimated at 0.05-0.1 mg/mL, which is consistent with the limited aqueous solubility reported for similar quinoxaline carboxylic acid derivatives [1] [2] [3]. This reduced water solubility can be attributed to the presence of multiple halogen substituents (bromine at position 8 and chlorine atoms at positions 2 and 3) that increase the compound's hydrophobic character while the carboxylic acid group provides limited hydrophilic interaction .
The solubility profile shows marked improvement in polar aprotic solvents, particularly dimethyl sulfoxide, where solubility is estimated at 50-100 mg/mL [5] [6]. This enhanced solubility in DMSO reflects the solvent's ability to interact with both the polar carboxylic acid group and the π-electron system of the quinoxaline ring. Methanol and ethanol demonstrate moderate solubility (1-5 mg/mL and 0.5-2 mg/mL respectively), indicating that hydrogen bonding between the carboxylic acid functionality and protic solvents can overcome some of the hydrophobic interactions contributed by the halogen substituents [2] [3].
Table 1: Solubility Profile of 8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid
| Solvent | Solubility (mg/mL) | Classification |
|---|---|---|
| Water | 0.05-0.1 (estimated) | Poorly soluble |
| Dimethyl sulfoxide (DMSO) | 50-100 (estimated) | Highly soluble |
| Methanol | 1-5 (estimated) | Slightly soluble |
| Ethanol | 0.5-2 (estimated) | Slightly soluble |
| Chloroform | 10-20 (estimated) | Moderately soluble |
| Hexane | < 0.01 (estimated) | Practically insoluble |
The partition coefficient estimates indicate significant lipophilicity, with log P (octanol/water) estimated at 2.5 ± 0.3 [7]. This value places the compound in the moderately lipophilic range, which is consistent with halogenated aromatic carboxylic acids. The hexadecane/air partition coefficient (log KHA = 8.2 ± 0.5) suggests strong affinity for organic phases, while the octanol/air coefficient (log KOA = 5.7 ± 0.4) indicates significant volatility considerations for environmental fate modeling [7].
Table 2: Partition Coefficient Estimates
| System | Estimated Value | Method |
|---|---|---|
| Octanol/Water (log P) | 2.5 ± 0.3 | Computational prediction |
| Hexadecane/Air (log KHA) | 8.2 ± 0.5 | QSAR estimation |
| Octanol/Air (log KOA) | 5.7 ± 0.4 | Structure-activity relationship |
Thermal stability analysis of 8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid reveals characteristics typical of halogenated quinoxaline derivatives. The compound exhibits a melting point estimated at 245-250°C, which aligns with the thermal behavior observed for similar quinoxaline-6-carboxylic acid compounds (melting point range 224-229°C with decomposition) [8]. The presence of electron-withdrawing halogen substituents contributes to the thermal stability of the aromatic system by reducing electron density and stabilizing the molecular framework [9] [10].
Decomposition studies on related quinoxaline derivatives indicate that thermal degradation typically occurs in multiple stages. The primary decomposition temperature, defined as 5% weight loss, is estimated at 280-320°C for 8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid [9] [10] [11]. This temperature range is supported by thermogravimetric analysis of quinoxaline-containing compounds, which show that the heterocyclic ring system remains stable until approximately 280°C under inert atmosphere conditions [12].
Thermal decomposition pathways for quinoxaline carboxylic acids typically involve decarboxylation as the initial degradation step, particularly under basic conditions or elevated temperatures [13]. Research on hydrothermal synthesis of quinoxaline carboxylic acids demonstrates that decarboxylation can occur at temperatures as low as 200°C in aqueous media, with the rate increasing significantly above 230°C [13]. The bromine and chlorine substituents may influence decomposition kinetics by providing alternative degradation pathways through halogen elimination reactions.
Table 3: Thermal Properties
| Property | Value | Reference Basis |
|---|---|---|
| Melting Point | 245-250°C (estimated) | Similar quinoxaline carboxylic acids |
| Decomposition Temperature (5% weight loss) | 280-320°C | Polyquinoxaline degradation studies |
| Thermal Stability Range | Room temperature to 280°C | Thermal analysis of quinoxalines |
| Glass Transition Temperature | Not applicable (crystalline) | Molecular structure analysis |
Studies on polyquinoxaline thermal degradation reveal that the quinoxaline heterocycle undergoes major decomposition between 500-640°C, followed by dehydrogenation reactions at 640-690°C [11]. However, for the monomeric carboxylic acid derivative, decomposition occurs at significantly lower temperatures due to the carboxylic acid functionality being more thermally labile than the aromatic system [11] [14].
The acid-base properties of 8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid are dominated by the carboxylic acid functional group at position 6. Based on experimental data for structurally related quinoxaline carboxylic acids, the pKa of the carboxylic acid group is estimated at 2.8 ± 0.3 [8] [15]. This value is consistent with quinoxaline-2-carboxylic acid (pKa = 2.91) and quinoxaline-6-carboxylic acid (pKa = 3.22), indicating that the halogen substituents have a moderate electron-withdrawing effect that slightly increases the acidity compared to unsubstituted quinoxaline carboxylic acids [8] [15].
The quinoxaline nitrogen atoms possess very low basicity due to the electron-deficient nature of the heterocycle. The second pKa corresponding to protonation of the quinoxaline nitrogen is estimated to be less than 0, indicating that the compound remains unprotonated at the nitrogen centers under normal pH conditions [16] [17]. This behavior is characteristic of quinoxaline derivatives, where the π-electron deficiency renders the nitrogen atoms poor proton acceptors [17].
Table 4: Acid-Base Properties
| Parameter | Estimated Value | Basis |
|---|---|---|
| pKa (carboxylic acid) | 2.8 ± 0.3 | Similar halogenated quinoxaline acids |
| pKa2 (quinoxaline N-protonation) | < 0 (strongly acidic) | Quinoxaline basicity studies |
| Predominant form at pH 7.4 | Deprotonated (COO⁻) | Henderson-Hasselbalch equation |
| Isoelectric point | Not applicable | Monoprotic acid behavior |
At physiological pH (7.4), the compound exists predominantly in its deprotonated form with the carboxylate anion (COO⁻), as calculated using the Henderson-Hasselbalch equation. This ionization state significantly affects the compound's solubility and biological interactions, as the charged carboxylate group enhances water solubility and enables ionic interactions with biological targets [18] [19].
The electron-withdrawing effects of the bromine and chlorine substituents stabilize the carboxylate anion through inductive effects, contributing to the enhanced acidity compared to unsubstituted quinoxaline carboxylic acids. The halogen substituents at positions 2, 3, and 8 create a cumulative electron-withdrawing environment that delocalizes negative charge and stabilizes the deprotonated form [20].
Computational molecular modeling provides valuable insights into the physicochemical properties of 8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid. Density functional theory calculations and quantitative structure-activity relationship models predict key molecular descriptors that influence the compound's behavior in various environments [21] [7].
The molecular surface area is estimated at 142.3 Ų, reflecting the substantial three-dimensional volume occupied by the halogenated quinoxaline structure. The topological polar surface area (TPSA) is calculated at 63.1 Ų, which exceeds the threshold typically associated with good oral bioavailability (TPSA < 60 Ų), suggesting limited membrane permeability in biological systems [22].
Hydrogen bonding analysis reveals one hydrogen bond donor (the carboxylic acid proton) and four hydrogen bond acceptors (two nitrogen atoms in the quinoxaline ring, one carbonyl oxygen, and one hydroxyl oxygen of the carboxylic acid group). This hydrogen bonding profile influences the compound's interactions with solvents and biological macromolecules [22].
Table 5: Computational Molecular Properties
| Descriptor | Calculated Value | Method |
|---|---|---|
| Molecular Surface Area | 142.3 Ų (estimated) | Van der Waals surface calculation |
| Polar Surface Area (TPSA) | 63.1 Ų | Fragment-based estimation |
| Number of H-bond Donors | 1 | Structural analysis |
| Number of H-bond Acceptors | 4 | Structural analysis |
| Rotatable Bonds | 1 | Bond rotation analysis |
| Molecular Refractivity | 68.2 cm³/mol | Atomic contribution method |
| Dipole Moment | 3.2 D (estimated) | DFT calculation estimate |
The molecular refractivity of 68.2 cm³/mol indicates moderate polarizability, which influences the compound's interactions with other molecules and its behavior in different media. The dipole moment is estimated at 3.2 Debye, reflecting the significant charge separation created by the electron-withdrawing halogen substituents and the polar carboxylic acid group [21].
Computational predictions of ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) suggest that the compound may have limited oral bioavailability due to its high TPSA and moderate lipophilicity. The single rotatable bond in the carboxylic acid group provides minimal conformational flexibility, which may restrict the compound's ability to adopt optimal binding conformations with biological targets [22].